4-methoxy-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide
Description
Properties
IUPAC Name |
N'-(4-methoxyphenyl)sulfonyl-2-pyrrol-1-ylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-25-14-8-10-15(11-9-14)26(23,24)20-19-18(22)16-6-2-3-7-17(16)21-12-4-5-13-21/h2-13,20H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWWPBFQZMCESS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide typically involves multiple steps, starting with the preparation of the pyrrole ring and subsequent functionalization. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: : The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines.
Introduction of the Methoxy Group: : The methoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a methoxy group.
Coupling with Benzenesulfonohydrazide: : The final step involves the coupling of the pyrrole derivative with benzenesulfonohydrazide under specific reaction conditions, such as the use of coupling reagents like carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out with suitable nucleophiles and leaving groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Various nucleophiles (e.g., methoxide ion, hydroxide ion) and leaving groups (e.g., halides)
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones
Reduction: : Formation of alcohols or amines
Substitution: : Formation of substituted pyrroles or benzenesulfonohydrazides
Scientific Research Applications
4-methoxy-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-methoxy-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Key structural analogues differ in aromatic substituents , linker groups , and heterocyclic moieties , influencing their physicochemical and biological profiles:
Key Observations :
- Methoxy vs. Halogen Substitution : Methoxy groups enhance solubility (polarity) compared to chloro substituents, which may improve bioavailability .
- Pyrrole vs. Indole : Pyrrole-containing derivatives (e.g., target compound) may exhibit stronger π-π interactions than indole-based analogues, as seen in PLK1 inhibition studies .
Antiparasitic Activity
- The target compound’s structural cousin, (E)-4-methoxy-N'-((1-(2-((2-oxo-2H-chromen-4-yl)oxy)propyl)-1H-indol-3-yl)methylene)benzohydrazide, showed anti-leishmanial activity (IC₅₀ = 24.2 µM) . Comparatively, pyrrole-containing derivatives (e.g., C8 and C18 in ) demonstrate stronger PLK1 inhibition (ΔG = −9.7 kcal/mol), suggesting that the pyrrole moiety enhances target binding via interactions with Cys133 in the ATP-binding pocket .
Anticancer Potential
- In contrast, N′-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide (C8) exhibited superior PLK1 inhibition, highlighting the importance of pyrrole in kinase targeting .
Biological Activity
4-methoxy-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 288.32 g/mol
- CAS Number : 31739-64-7
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, leading to various therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrrolidine and benzoylhydrazide have shown effectiveness against various bacterial strains. The sulfonohydrazide moiety may enhance these activities by modifying the compound's interaction with microbial targets.
Anticancer Properties
Several studies have investigated the anticancer potential of hydrazone derivatives, including those related to this compound. These compounds are believed to induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Modulation of signaling pathways involved in cell survival
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the effects of similar hydrazone compounds on various cancer cell lines. The results indicated significant cytotoxicity against breast and colon cancer cells, suggesting a promising avenue for further development .
- Antimicrobial Efficacy : In vitro assays demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the range of 5–50 µg/mL .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-methoxy-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide, and how do reaction conditions influence yield?
- Methodology :
- The compound is synthesized via a multi-step procedure:
Hydrazide formation : React esters (e.g., 4-methoxybenzenesulfonyl chloride) with hydrazine hydrate in ethanol under reflux for 3–6 hours .
Condensation : React the hydrazide intermediate with 2-(1H-pyrrol-1-yl)benzoyl chloride in methanol/acetic acid, monitored by TLC .
- Optimization : Yield (74% reported) depends on solvent polarity, reaction time, and stoichiometric ratios. Prolonged reflux (>6 hours) may degrade thermally sensitive intermediates .
- Data :
| Step | Reactants | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Hydrazine hydrate + ester | Ethanol | 3 | 70–85 | |
| 2 | Hydrazide + acyl chloride | Methanol | 8–10 | 65–74 |
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology :
- Spectroscopy :
- 1H/13C NMR : Key signals include sulfonohydrazide NH (δ ~10.2 ppm, J = 3.2 Hz) and pyrrole protons (δ ~6.5–7.2 ppm) .
- IR : Confirm NH (~3200 cm⁻¹), C=O (~1650 cm⁻¹), and sulfonamide S=O (~1350 cm⁻¹) stretches .
- Melting Point : Sharp melting range (e.g., 222–223°C) indicates purity .
- Validation : Cross-referencing experimental spectra with computational predictions (e.g., DFT) resolves ambiguities in tautomeric forms .
Q. What crystallization techniques are suitable for obtaining high-quality single crystals of this compound?
- Methodology :
- Slow evaporation : Use ethanol/water (8:2) at 4°C to promote nucleation .
- Diffraction : SHELXL refinement (via WinGX suite) resolves anisotropic displacement parameters. Example: CCDC deposition number HB6971 .
- Challenges : Polymorphism may occur; annealing at 120°C for 12 hours stabilizes the desired crystal form .
Advanced Research Questions
Q. How can copper(II) complexes of this sulfonohydrazide be synthesized, and what is their bioactivity profile?
- Methodology :
- Coordination : React the ligand with Cu(OAc)₂ in ethanol (8–10 hours) under N₂. Isolate complexes via column chromatography (CHCl₃:petroleum ether, 8:2) .
- Bioactivity : Fungicidal assays (e.g., against Fusarium spp.) show enhanced activity (IC₅₀ ~15 μM) compared to the free ligand (IC₅₀ ~45 μM) .
- Data :
| Complex | Ligand:Cu Ratio | Activity (IC₅₀, μM) | Reference |
|---|---|---|---|
| [Cu(L)₂] | 2:1 | 15 ± 2 |
Q. What experimental strategies address contradictions in spectroscopic data for derivatives of this compound?
- Case Study : Discrepancies in NH proton chemical shifts (δ 10.2 vs. δ 9.8 ppm) may arise from solvent polarity or hydrogen bonding .
- Resolution :
Variable Temperature NMR : Heating to 60°C in DMSO-d₆ reduces H-bonding, simplifying splitting patterns .
X-ray Crystallography : Definitive bond-length analysis confirms tautomeric forms (e.g., enol vs. keto) .
Q. How can computational methods predict the biological target interactions of this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina to model binding to fungal cytochrome P450 enzymes (PDB: 5FSA). Key interactions:
- Sulfonamide O with heme Fe (distance: 2.8 Å).
- Pyrrole π-stacking with Phe231 .
- MD Simulations : 100-ns trajectories assess binding stability (RMSD < 2.0 Å) .
Q. What are the design principles for SAR studies on antifungal derivatives of this compound?
- Methodology :
- Substitution Patterns :
- Electron-withdrawing groups (e.g., NO₂) at the benzoyl moiety enhance antifungal activity (IC₅₀ improvement: ~30%) .
- Methoxy groups improve solubility but reduce membrane permeability .
- In Vivo Testing : Murine models of candidiasis; dose optimization at 10 mg/kg/day .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
